molecular formula C14H12F2N2O2S B14030161 N'-(2,6-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide

N'-(2,6-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B14030161
M. Wt: 310.32 g/mol
InChI Key: JBFITZANLQZQOF-MFOYZWKCSA-N
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Description

N’-(2,6-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their versatility in various chemical reactions and their potential applications in medicinal chemistry. This compound, in particular, has gained attention due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2,6-difluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(2,6-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,6-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or exhibit anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,6-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the difluorobenzylidene group, which enhances its biological activity and stability compared to other hydrazones. This structural feature makes it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C14H12F2N2O2S

Molecular Weight

310.32 g/mol

IUPAC Name

N-[(Z)-(2,6-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12F2N2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9-

InChI Key

JBFITZANLQZQOF-MFOYZWKCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC=C2F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2F)F

Origin of Product

United States

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